N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 3,4-dimethoxyphenethyl side chain and a propan-2-ylamino substituent at position 2 of the thiazole ring. The compound’s structure combines a lipophilic aromatic moiety with a polar carboxamide group, which may influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C18H25N3O3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-11(2)20-18-21-12(3)16(25-18)17(22)19-9-8-13-6-7-14(23-4)15(10-13)24-5/h6-7,10-11H,8-9H2,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
WKSNYEKPMMTANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring, the introduction of the carboxamide group, and the attachment of the dimethoxyphenyl and propan-2-ylamino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. The compound has been evaluated for its activity against a range of pathogens, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 0.5 μg/mL | Inhibition of protein synthesis |
| Candida albicans | 1.0 μg/mL | Interference with cell wall synthesis |
The compound's ability to inhibit biofilm formation further enhances its potential as a therapeutic agent against chronic infections caused by biofilm-forming bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 1.5 | Induction of apoptosis and cell cycle arrest |
| HT-29 (colon cancer) | 0.01 | Inhibition of migration and colony formation |
| PC-3 (prostate cancer) | 0.6 | Modulation of Wnt signaling pathway |
The compound's mechanism involves the arrest of the cell cycle at the G1 phase and induction of apoptosis, making it a promising candidate for further development in cancer therapy .
Neurological Applications
Preliminary research indicates potential neurological benefits associated with the compound. It may act as a neuroprotective agent, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in:
- Reduction in neuronal loss : Histological analysis showed a significant decrease in neuronal apoptosis.
- Improved cognitive function : Behavioral tests indicated enhanced memory and learning capabilities post-treatment.
These findings suggest that the compound could be explored as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation, apoptosis, and differentiation. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
The compound’s 3,4-dimethoxyphenethyl group distinguishes it from related derivatives. For example:
- N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide () replaces the 3,4-dimethoxy group with a single 4-methoxy substituent.
- N-[2-(Phenylpropyl)]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide () lacks methoxy groups entirely, favoring a simpler phenylpropyl chain. This may enhance lipophilicity but reduce hydrogen-bonding capacity.
Table 1: Comparison of Aromatic Substituents
*LogP values from suggest increased lipophilicity correlates with bulkier aromatic groups.
Analogues with Varied Thiazole Substituents
The propan-2-ylamino group at position 2 of the thiazole ring is critical for activity. Other derivatives feature distinct substituents:
- N-[3-(Dimethylamino)propyl]-5-isopentyl-2-(pyrrole-carbonyl)thiazole-4-carboxamide () replaces the propan-2-ylamino group with a pyrrole-carbonyl moiety and adds a dimethylaminopropyl chain.
- 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide () substitutes the thiazole core with a thiadiazole ring, which is associated with improved antifungal and insecticidal activity .
Table 2: Thiazole/Thiadiazole Core Modifications
Derivatives with Demonstrated Anticancer Activity
- Compound 7b (): A 4-methyl-2-phenylthiazole derivative with an IC₅₀ of 1.61 ± 1.92 μg/mL against HepG-2 cells. The phenyl group at position 2 may enhance cytotoxicity compared to the propan-2-ylamino group in the target compound.
- Compound 11 (): Features a hydrazono-propane group with an IC₅₀ of 1.98 ± 1.22 μg/mL, suggesting that electron-withdrawing substituents improve activity .
Key Insight: The propan-2-ylamino group in the target compound may offer a balance between lipophilicity and solubility, but its efficacy relative to phenyl or hydrazono derivatives requires further investigation.
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position : The 3,4-dimethoxyphenethyl group likely enhances binding to hydrophobic pockets in target proteins, as seen in other dimethoxy-containing drugs .
- Amine Functionality: The propan-2-ylamino group’s secondary amine may participate in hydrogen bonding, a feature absent in simpler alkyl chains (e.g., phenylpropyl analogues) .
- Thiazole vs. Thiadiazole : Thiadiazole derivatives () often exhibit broader antimicrobial activity due to increased electronegativity, whereas thiazoles are more commonly explored for anticancer applications .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the propan-2-ylamino substituent enhances its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor activity. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the phenyl ring and thiazole core for enhancing activity.
Key Findings:
- IC50 Values : In studies involving Jurkat and A-431 cell lines, the compound demonstrated IC50 values less than that of the reference drug doxorubicin, indicating superior potency in some cases .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its cytotoxic effects .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Thiazole derivatives are recognized for their ability to combat various pathogens.
Research Insights:
- Antibacterial Activity : Certain derivatives containing the thiazole ring have shown effectiveness against bacterial strains, with some exhibiting lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
- Antiparasitic Effects : The compound's derivatives have been evaluated for activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, with promising results indicating potential therapeutic applications in parasitic infections .
Case Studies
- Case Study 1: Antitumor Efficacy
- Case Study 2: Antimicrobial Activity
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
